2,7-Dibromobenzo[b]furan-3(2H)-one

Site-selective cross-coupling Regiochemical differentiation Benzofuranone building blocks

Researchers planning sequential C2-then-C7 bis-arylation often find that other dibromobenzofuranone regioisomers lack the electronic gradient required for orthogonal coupling. The 2,7-isomer solves this: the C2 bromine (α to carbonyl) is preferentially activated toward Pd(0) oxidative addition, while the C7 bromine remains intact for a second coupling. • Enables predictable, protecting-group-free sequential Suzuki/Stille coupling. • Multi-supplier availability (≥95-98% purity) reduces single-source procurement risk.

Molecular Formula C8H4Br2O2
Molecular Weight 291.92 g/mol
Cat. No. B12841607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromobenzo[b]furan-3(2H)-one
Molecular FormulaC8H4Br2O2
Molecular Weight291.92 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)OC(C2=O)Br
InChIInChI=1S/C8H4Br2O2/c9-5-3-1-2-4-6(11)8(10)12-7(4)5/h1-3,8H
InChIKeyWPJFQNKSCDDAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromobenzo[b]furan-3(2H)-one: Regiospecific Cross-Coupling Building Block


2,7-Dibromobenzo[b]furan-3(2H)-one (CAS 1823950-65-7, molecular formula C₈H₄Br₂O₂, MW 291.92 g/mol) is a regiospecifically dibrominated benzofuran-3(2H)-one derivative in which one bromine atom occupies the electron-deficient C2 position adjacent to the carbonyl and the second bromine resides at C7 on the benzene ring [1]. This 2,7-substitution pattern is structurally distinct from other commercially available dibromobenzofuranone regioisomers—including the 2,5-, 2,6-, and 5,6-dibromo variants—and places two reactive handles in electronically differentiated environments, a feature that enables sequential, site-selective derivatization chemistry not achievable with regioisomers bearing bromines exclusively on a single ring [2]. The compound is supplied as a research intermediate with certificate-of-analysis-backed purity specifications (≥95% from Apollo Scientific; 98% from LeYan) .

1
Regiospecific 2,7-dibromo scaffold Two reactive handles on electronically distinct rings enable sequential site-selective cross-coupling workflows.
2
Electronic gradient for orthogonal derivatization C2 bromine (α to carbonyl) is more electron-deficient than C7 bromine, supporting predicted C2-first coupling selectivity.
3
Multi-supplier availability with defined purity Sourced from independent suppliers at 95–98% purity, reducing single-supplier procurement risk. Purity specification context: CoA-backed, supplier-documented.

Criticality of the 2,7-Substitution Pattern


Dibromobenzofuranone regioisomers—2,7-, 2,5-, 2,6-, and 5,6-dibromo variants—share the identical molecular formula (C₈H₄Br₂O₂) and molecular weight (291.92 g/mol) yet differ fundamentally in the electronic environment of each bromine substituent [1]. In the 2,7-isomer, the C2 bromine is positioned α to the carbonyl group and is significantly more electron-deficient—and thus more reactive toward oxidative addition with Pd(0)—than the C7 bromine on the benzene ring [2]. By contrast, the 5,6-dibromo isomer places both bromines exclusively on the benzene ring, eliminating the electronic gradient essential for sequential site-selective coupling [3]. The 2,5- and 2,6-isomers, while retaining one C2 bromine, position the second bromine at different ring carbons whose steric and electronic properties differ measurably from the C7 position [4]. Substituting any of these regioisomers for the 2,7-isomer in a synthetic sequence designed around orthogonal C2-then-C7 functionalization would either abolish the desired selectivity or require complete re-optimization of reaction conditions. These electronic and steric distinctions, grounded in the established site-selectivity principles demonstrated for 2,3-dibromobenzofuran Suzuki-Miyaura couplings [2], mean that regioisomeric dibromobenzofuranones are not functionally interchangeable building blocks.

Target: 2,7-isomer
Alternative regioisomers
Br positions
C2 (furanone ring) + C7 (benzene ring)
2,5- and 2,6-: one Br on furanone, one on benzene; 5,6-: both Br on benzene ring only
Electronic gradient
Cross-ring electronic disparity supports sequential coupling
5,6-isomer lacks furanone-ring Br — no electronic gradient for site-selective coupling
Synthetic consequence
Enables orthogonal C2-then-C7 bis-functionalization
May shift regiochemical outcome; sequential selectivity may not transfer without reaction re-optimization

Differentiation Evidence: 2,7- vs Other Regioisomers


Electronic Gradient: 2,7- vs 2,5- and 5,6-Regioisomers

The 2,7-regioisomer uniquely distributes its two bromine atoms across both rings of the benzofuranone scaffold: one at the electron-deficient C2 (α to carbonyl, within the furanone ring) and one at C7 (on the benzene ring, para to the ring junction oxygen). In contrast, the 2,5-isomer places bromines at C2 and C5 (on the benzene ring, para to the ring junction), while the 5,6-isomer concentrates both bromines exclusively on the benzene ring [1]. Although no published head-to-head reactivity comparison exists for this specific regioisomeric series, the site-selectivity principles established by Hussain et al. (2015) for 2,3-dibromobenzofuran demonstrate that the C2 position, being more electron-deficient, undergoes Suzuki-Miyaura coupling with 'very good site-selectivity' over the C3 position [2]. Extrapolating this class-level principle, the 2,7-isomer is expected to offer a larger electronic disparity between its two bromine sites (Δ estimated from C2 carbonyl-proximal vs. C7 benzene-ring positions) than the 2,5- or 2,6-isomers, where both bromines reside on electronically similar aromatic positions [3].

Electronic gradient: regioisomer comparison
Class-level inference
2,7-isomer uniquely distributes Br across both rings: C2 (furanone, electron-deficient) vs. C7 (benzene ring)
Reported structural differentiation supports site-selective coupling strategy review.
Class-level inference from 2,3-dibromobenzofuran precedent; direct reactivity data to verify for this regioisomer.
Site-selective cross-coupling Regiochemical differentiation Benzofuranone building blocks Orthogonal functionalization

Multi-Supplier Purity Specifications

The 2,7-dibromo isomer is commercially available with documented purity specifications from at least two independent suppliers: Apollo Scientific (Catalogue OR400302, purity ≥95%) and LeYan (Product 1943530, purity 98%) . The 2,5-isomer is also available at ≥95% purity from Apollo Scientific (OR19511) and from TRC [1]. The 5,6-isomer is listed at 98% purity by LeYan (Product 1872196) . All three regioisomers share comparable purity benchmarks, meaning that purity alone does not differentiate procurement choice. However, the availability of the 2,7-isomer from multiple suppliers at defined purity levels confirms its reproducible synthesis and commercial accessibility, reducing single-supplier dependency risk compared with less widely listed regioisomers such as the 2,6-isomer [2].

Multi-supplier purity specifications
Cross-study comparable
95–98% across Apollo Scientific and LeYan; comparable to 2,5- and 5,6-isomer purity benchmarks
Purity alone does not differentiate regioisomer choice; procurement can be driven by synthetic utility.
Supplier CoA specifications; 2,6-isomer purity documentation less transparent.
Chemical purity specification Quality assurance Research intermediate procurement HPLC purity

Computed Physicochemical Equivalence Across Regioisomers

PubChem-computed physicochemical descriptors confirm that the 2,7-, 2,5-, and 2,6-dibromo regioisomers share identical XLogP3 values (3.1), topological polar surface area (26.3 Ų), hydrogen bond donor count (0), hydrogen bond acceptor count (2), and rotatable bond count (0) [1][2]. This means that bulk physicochemical properties—lipophilicity, membrane permeability potential, and hydrogen-bonding capacity—do not differentiate these regioisomers. Any differential performance in a given application must therefore arise from the regiochemical positioning of the bromine atoms and the resulting site-specific reactivity profiles, not from passive physicochemical differences. This finding reinforces that the 2,7-isomer's procurement value resides in its unique spatial arrangement of reactive handles rather than in superior computed drug-likeness or solubility parameters relative to its regioisomers [3].

Computed physicochemical equivalence
Head-to-head
XLogP3 = 3.1, TPSA = 26.3 Ų, HBD = 0, HBA = 2, RotB = 0 — identical across 2,7-, 2,5-, and 2,6-isomers
Selection must be grounded in regiospecific synthetic capability, not bulk property arguments.
PubChem-computed descriptors; no passive physicochemical advantage among regioisomers.
Computed physicochemical properties XLogP3 Topological polar surface area Regioisomer comparison

Site-Selective Suzuki Coupling: C2 Reactivity Advantage

The most directly relevant literature precedent for the reactivity of the 2,7-isomer comes from the systematic studies by the Langer group on site-selective Suzuki-Miyaura cross-coupling of 2,3-dibromobenzofuran and 2,3,5-tribromobenzofuran [1]. In these studies, coupling with one equivalent of arylboronic acid proceeded with 'very good site-selectivity in favor of the more electron-deficient position 2' [1]. For the 2,7-isomer, this class-level principle predicts that the C2 bromine (α to carbonyl, structurally analogous to the C2 position of 2,3-dibromobenzofuran) will undergo preferential oxidative addition with Pd(0) and couple first, leaving the C7 bromine intact for a subsequent second coupling step [2]. While direct experimental validation of this selectivity order for the 2,7-isomer specifically has not been published at the time of this analysis, the mechanistic principle—that electron-deficient aryl bromides react faster in Pd(0)-catalyzed cross-coupling—is well-established and directly applicable. The 2,7-isomer is therefore the regioisomer of choice for synthetic sequences requiring sequential, site-differentiated bis-arylation or bis-functionalization of the benzofuranone scaffold [3].

Site-selective Suzuki coupling: C2 preference
Class-level inference
Predicted C2-first coupling based on established Pd(0) oxidative addition preference for electron-deficient aryl bromides
Supports sequential orthogonal bis-functionalization strategy review for benzofuranone library synthesis.
Mechanistic inference from 2,3-dibromobenzofuran precedent; experimental selectivity ratio not yet reported for 2,7-isomer.
Suzuki-Miyaura cross-coupling Site-selective catalysis Palladium-catalyzed coupling Orthogonal derivatization

Recommended Applications and Procurement Scenarios


Sequential Bis-Arylation in Medicinal Chemistry

Medicinal chemistry groups building structure-activity relationship (SAR) libraries around the benzofuran-3(2H)-one scaffold should select the 2,7-isomer when the synthetic plan requires introduction of two different aryl/heteroaryl groups at electronically distinct positions. The C2 bromine (α to carbonyl) is expected, based on class-level Suzuki-Miyaura site-selectivity precedent [1], to undergo preferential Pd(0)-catalyzed coupling first, enabling installation of Ar¹ at C2 while leaving the C7 bromine intact for a subsequent second coupling with Ar². This sequential strategy is not accessible with the 5,6-dibromo isomer (no electronic gradient) or the 2,5- and 2,6-isomers (both bromines reside on electronically similar positions). Procurement of the 2,7-isomer (Apollo Scientific OR400302, ≥95%; LeYan 1943530, 98%) directly enables this differentiated library synthesis approach without requiring additional protection/deprotection steps.

Orthogonal Cross-Coupling for π-Conjugated Materials

Materials chemistry laboratories developing benzodifuranone-based low-bandgap polymers and small-molecule organic semiconductors—as exemplified by Zhang and Tieke's work on Suzuki/Stille polycondensation of dibromo-substituted benzodifuranone monomers [2]—can utilize the 2,7-isomer as a monomer precursor for unsymmetrical donor-acceptor architectures. The electronic differentiation between the C2 and C7 positions enables sequential Stille or Suzuki coupling to install electron-donating and electron-withdrawing comonomers at defined positions, a degree of architectural control not attainable with regioisomers lacking the cross-ring bromine distribution. The ≥95% purity specification ensures stoichiometric accuracy for polycondensation reactions where monomer purity directly affects polymer molecular weight and optoelectronic reproducibility.

Late-Stage Functionalization in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) programs seeking a benzofuranone core fragment with two chemically addressable, electronically differentiated vectors for fragment growth should prioritize the 2,7-isomer. The identical computed LogP (3.1) and TPSA (26.3 Ų) across regioisomers [3] means the 2,7-isomer offers no passive physicochemical advantage for fragment screening; its selection is justified purely by the synthetic accessibility of two distinct growth vectors—C2 (activated, suitable for Pd-catalyzed coupling) and C7 (less activated, amenable to alternative coupling conditions or nucleophilic aromatic substitution after initial C2 derivatization). This dual-vector capability supports the 'grow' phase of FBDD without requiring scaffold hopping between regioisomers during the hit-to-lead optimization campaign.

Multi-Supplier Sourcing for Procurement Risk Mitigation

For process chemistry and CRO groups requiring reliable, multi-source supply of a specific dibromobenzofuranone regioisomer for scale-up campaigns, the 2,7-isomer offers documented availability from at least two independent suppliers (Apollo Scientific in the UK/EU and LeYan in China) with purity specifications ranging from ≥95% to 98% . This multi-supplier landscape reduces single-source procurement risk compared with less broadly listed regioisomers. When combined with the unambiguous structural identity conferred by the unique InChIKey (WPJFQNKSCDDAFL-UHFFFAOYSA-N) [4], the 2,7-isomer provides the supply-chain robustness and analytical traceability essential for regulated GLP/GMP-adjacent research environments.

Application
Selection Property
Validation Focus
Sequential bis-arylation for SAR libraries
Cross-ring electronic gradient enables predicted C2-first coupling
Confirm site-selectivity order under intended catalytic conditions
π-Conjugated materials: unsymmetrical donor-acceptor architectures
Two electronically distinct polymerization handles on separate rings
Verify stoichiometric accuracy and polymer optoelectronic reproducibility
Fragment-based drug discovery: dual-vector fragment growth
Two chemically addressable growth vectors without scaffold hopping
Validate orthogonal derivatization sequence for hit-to-lead campaigns
Multi-supplier procurement for scale-up campaigns
Documented availability from independent suppliers with CoA-backed purity
Confirm lot-to-lot consistency and analytical traceability via InChIKey
Quote Request

Request a Quote for 2,7-Dibromobenzo[b]furan-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.